3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, an oxopropyl group, and a carbaldehyde group attached to the indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with chloroacetyl chloride under basic conditions to introduce the chloro group. This is followed by the introduction of the oxopropyl group through a Friedel-Crafts acylation reaction using propionyl chloride. The final step involves the oxidation of the resulting intermediate to form the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acid.
Reduction: 3-chloro-1-(2-hydroxypropyl)-2,3-dihydro-1H-indole-2-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-chloro-1-(2-hydroxypropyl)-2,3-dihydro-1H-indole-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
3-chloro-1-(2-oxopropyl)-2,3-dihydro-1H-indole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-chloro-1-(2-oxopropyl)-2,3-dihydroindole-2-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO2/c1-8(16)6-14-10-5-3-2-4-9(10)12(13)11(14)7-15/h2-5,7,11-12H,6H2,1H3 |
InChI Key |
VKQCIGDZSLAMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(C(C2=CC=CC=C21)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.